Cas no 55700-58-8 (2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-)
55700-58-8 structure
Product Name:2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Numéro CAS:55700-58-8
Le MF:C27H44O3
Mégawatts:416.636468887329
CID:374884
PubChem ID:329753335
Update Time:2025-04-19
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Propriétés chimiques et physiques
Nom et identifiant
-
- (24S)-24,25-Dihydroxycholecalciferol
- (3R,5Z,7E,24S)-9,10-Secocholesta-5,7,10-triene-3,24,25-triol
- 2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-met
- 2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
- (24R)-Pseudoginsenoside F11
- (24S)-24,25-dihydroxyvitamin D3
- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-
- 24(R)-pseudoginsenoside F11
- 24(S),25-dihydroxycholecalciferol
- 24(S)-pseudo-ginsenoside-F11
- 24S,25-dihydroxycholecalciferol
- PSEUDOEPHED
- PSEUDOGINSENOSIDE
- pseudoginsenoside F11
- pseudo-ginsenoside F11
- Pseudoginsenoside FII
- pseudoginsenoside-F11
- pseudo-ginsenoside-Fll
- Pseuginsenoside F11
- Pseuginsensoside F11
- (3beta,5Z,7E,24S)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
- (3S,6R)-6-[(1R,3aR,4E,7aS)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidene-cyc lohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-y l]-2-methyl-heptane-2,3-diol
- Secalciferol, (24S)-
- AKOS030526847
- (5Z,7E)-(3S,24S)-9,10-seco-5,7,10(19)-cholestatriene-3,24,25-triol
- (24S)-Secalciferol
- 24(S),25-Dihydroxyvitamin D3
- HY-15439
- MS-27263
- MFCD11114064
- PRI-1202
- CS-0931
- EVQ6RX7DAN
- 55700-58-8
- (24S)-24,25-dihydroxyvitamin D3 / (24S)-24,25-dihydroxycholecalciferol
- LMST03020274
- (24S)-24,25-Dihydroxyvitamin D3, >=95.0% (HPLC)
- 24S,25-Dihydroxyvitamin D3
- 2,3-HEPTANEDIOL, 2-METHYL-6-((1R,3AS,4E,7AR)-OCTAHYDRO-4-((2Z)-2-((5S)-5-HYDROXY-2-METHYLENECYCLOHEXYLIDENE)ETHYLIDENE)-7A-METHYL-1H-INDEN-1-YL)-, (3S,6R)-
- (3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
- DA-48637
-
- MDL: MFCD11114064
- Piscine à noyau: 1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25+,27-/m1/s1
- La clé Inchi: FCKJYANJHNLEEP-WQUHCOROSA-N
- Sourire: O[C@H](C(C)(C)O)CC[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)CC[C@@H](C\3)O)/CCC[C@]12C
Propriétés calculées
- Qualité précise: 416.329045
- Masse isotopique unique: 416.329045
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 6
- Complexité: 688
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 60.7
- Le xlogp3: 5
Propriétés expérimentales
- Dense: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 571.1°Cat760mmHg
- Point d'éclair: 241.5°C
- Indice de réfraction: 1.547
- Solubilité: Insuluble (8.3E-4 g/L) (25 ºC),
- Le PSA: 60.69000
- Le LogP: 5.70470
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H300
- Déclaration d'avertissement: P264-P301+P310
- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGII
- Wgk Allemagne:3
- Code de catégorie de danger: 28
- Instructions de sécurité: 28-36/37-45
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1
- Groupe d'emballage:Ⅱ
- Conditions de stockage:4°C, stored under argon
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-15439-1mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.98% | 1mg |
¥9900 | 2025-04-16 | |
| MedChemExpress | HY-15439-5mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.99% | 5mg |
¥52000 | 2023-08-31 | |
| ChemScence | CS-0931-1mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.99% | 1mg |
$990.0 | 2022-04-27 | |
| ChemScence | CS-0931-5mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 98.99% | 5mg |
$4200.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S911388-1mg |
(24S)-24,25-Dihydroxyvitamin D3 ((24S)-24,25-Dihydroxycholecalciferol) |
55700-58-8 | 98% | 1mg |
¥18,789.00 | 2022-09-28 | |
| TRC | S211495-100µg |
(24S)-Secalciferol |
55700-58-8 | 100µg |
$272.00 | 2023-05-17 | ||
| TRC | S211495-0.5mg |
(24S)-Secalciferol |
55700-58-8 | 0.5mg |
$ 475.00 | 2022-06-03 | ||
| TRC | S211495-1mg |
(24S)-Secalciferol |
55700-58-8 | 1mg |
$ 1108.00 | 2023-09-06 | ||
| TRC | S211495-5mg |
(24S)-Secalciferol |
55700-58-8 | 5mg |
$ 581.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76260-1mg |
(24S)-24,25-Dihydroxyvitamin D3 |
55700-58-8 | 1mg |
¥5682.0 | 2021-09-07 |
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:55700-58-8)2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Numéro de commande:A1032581
État des stocks:in Stock
Quantité:1mg
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 16:49
Prix ($):1241.0
Courriel:sales@amadischem.com
2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)- Littérature connexe
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
55700-58-8 (2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:55700-58-8)2,3-Heptanediol,2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-,(3S,6R)-
Pureté:99%
Quantité:1mg
Prix ($):1241.0